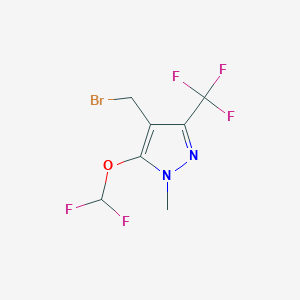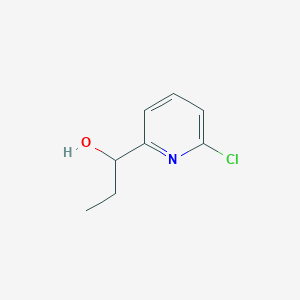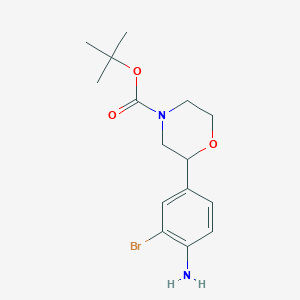
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole is a synthetic organic compound with the molecular formula C7H6BrF5N2O and a molecular weight of 309.03 g/mol . This compound is characterized by the presence of bromomethyl, difluoromethoxy, methyl, and trifluoromethyl groups attached to a pyrazole ring. It is used as an intermediate in the synthesis of various chemical products, including pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced by bromination of a methyl group attached to the pyrazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced by reacting the pyrazole derivative with a difluoromethylating agent such as difluoromethyl ether.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced by reacting the pyrazole derivative with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to improve reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dihydropyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA . The difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid
- 1H-Pyrazole-4-methanesulfonic acid, 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)
Uniqueness
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole is unique due to the presence of multiple fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and resistance to biodegradation . These properties make it a valuable intermediate in the synthesis of various chemical products and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C7H6BrF5N2O |
|---|---|
Molekulargewicht |
309.03 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H6BrF5N2O/c1-15-5(16-6(9)10)3(2-8)4(14-15)7(11,12)13/h6H,2H2,1H3 |
InChI-Schlüssel |
CXLRTEKQMOULAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CBr)OC(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)

![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)
![5-Amino-2-[p-chlorobenzyloxy]pyridine](/img/structure/B8724507.png)







![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)

